molecular formula C15H22N2O B3393481 N-Mesityl-1-methylpyrrolidine-2-carboxamide

N-Mesityl-1-methylpyrrolidine-2-carboxamide

Cat. No.: B3393481
M. Wt: 246.35 g/mol
InChI Key: OHFQNJAIZIYKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Mesityl-1-methylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol . Its structure features a pyrrolidine carboxamide core that is N-methylated and substituted with a mesityl group. This specific architecture makes it a compound of interest in advanced chemical and pharmacological research, particularly in the study of amide bond formation and the development of novel synthetic methodologies . The compound is provided with high purity and is intended for research and development purposes in a controlled laboratory environment. It is suited for investigators exploring the synthesis and properties of complex amides, which are fundamental building blocks in peptide science and medicinal chemistry . The field of peptide synthesis, a key application area for such building blocks, is experiencing significant growth, driven by the increasing market for peptide therapeutics which is anticipated to reach USD 57 billion by 2027 . Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The compound should be handled exclusively by qualified professionals in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-10-8-11(2)14(12(3)9-10)16-15(18)13-6-5-7-17(13)4/h8-9,13H,5-7H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQNJAIZIYKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Methodologies for Structural Elucidation of N-Mesityl-1-methylpyrrolidine-2-carboxamide

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

In ¹H NMR, the protons on the mesityl ring, the pyrrolidine (B122466) ring, and the N-methyl groups would exhibit distinct chemical shifts and splitting patterns. The aromatic protons of the mesityl group would appear in the downfield region, while the aliphatic protons of the pyrrolidine ring and the methyl groups would be found in the upfield region.

Similarly, ¹³C NMR spectroscopy would show distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons of the mesityl ring, and the aliphatic carbons of the pyrrolidine ring and methyl groups. The precise chemical shifts provide insight into the electronic environment of each carbon.

Beyond simple structural confirmation, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for conformational analysis. These experiments can reveal through-space interactions between protons, providing crucial data on the spatial orientation of the bulky mesityl group relative to the pyrrolidine ring and the conformation (puckering) of the five-membered ring itself.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shifts for similar structural motifs.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H 8.0 - 9.0 (broad singlet) N/A
Aromatic C-H (Mesityl) 6.8 - 7.0 (singlet) 128.0 - 130.0
Pyrrolidine C2-H 3.5 - 4.0 (multiplet) 60.0 - 65.0
Pyrrolidine N-CH₂ 2.8 - 3.5 (multiplet) 55.0 - 60.0
Pyrrolidine CH₂ 1.8 - 2.5 (multiplet) 25.0 - 35.0
Pyrrolidine N-CH₃ 2.3 - 2.8 (singlet) 40.0 - 45.0
Aromatic C-CH₃ 2.2 - 2.4 (singlet) 20.0 - 22.0
Amide C=O N/A 170.0 - 175.0
Aromatic C-N N/A 135.0 - 140.0

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic fingerprint of the molecule.

The most prominent absorption bands expected for this compound would include a strong C=O (carbonyl) stretch from the amide group, typically appearing around 1640-1680 cm⁻¹. The N-H stretch of the secondary amide would be observed in the region of 3200-3400 cm⁻¹. Furthermore, characteristic absorptions for C-H bonds in the aliphatic pyrrolidine ring and the aromatic mesityl group would be visible in the 2850-3100 cm⁻¹ range. The presence of the aromatic ring would also give rise to C=C stretching vibrations between 1450 and 1600 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide N-H Stretch 3200 - 3400
Aliphatic/Aromatic C-H C-H Stretch 2850 - 3100
Amide C=O Stretch 1640 - 1680
Aromatic Ring C=C Stretch 1450 - 1600

Mass Spectrometry (MS) is essential for confirming the molecular weight and formula of this compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured with high precision, allowing for the unambiguous determination of the elemental composition (C₁₅H₂₂N₂O).

In a typical mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. For this compound, the expected m/z (mass-to-charge ratio) would be approximately 246.35. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic fragments resulting from the cleavage of specific bonds, such as the loss of the mesityl group or fragmentation of the pyrrolidine ring.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z
[M+H]⁺ Protonated Molecular Ion ~247.18
[M]⁺ Molecular Ion ~246.17
[M-C₉H₁₁]⁺ Loss of Mesityl Group ~127.08
[C₉H₁₁N]⁺ Mesitylamine Fragment ~134.10

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR provides structural information in solution, single-crystal X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously establish the molecule's bond lengths, bond angles, and absolute configuration at the chiral center (C2 of the pyrrolidine ring).

To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the atomic positions can be determined. For a chiral molecule like this, the data can be used to assign the stereochemistry as either (R) or (S), providing a definitive structural characterization that is crucial for stereospecific applications. Currently, no public crystal structure data is available for this specific compound.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and determining the enantiomeric composition of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the compound. Using a suitable stationary phase (such as C18) and mobile phase, the sample is separated into its components. A pure sample will ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Enantiomeric Excess Determination: Since the molecule contains a stereocenter, it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical. This is typically achieved using chiral chromatography, most commonly chiral HPLC. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. semanticscholar.orgmdpi.com For proline derivatives, polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel series) are often effective. researchgate.net By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (% ee) can be accurately calculated, which is a critical quality attribute for any chiral compound. Alternatively, chiral Gas Chromatography (GC) after appropriate derivatization can also be employed for enantioresolution. sigmaaldrich.comnih.gov

Table 4: Representative Chiral HPLC Method for Enantiomeric Excess Determination This table outlines a typical starting point for method development based on common practices for similar compounds.

Parameter Condition
Technique High-Performance Liquid Chromatography (HPLC)
Column Chiral Stationary Phase (e.g., Chiralpak IA, Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol with additive (e.g., TFA)
Flow Rate 0.5 - 1.5 mL/min
Detection UV Absorbance (e.g., at 220 nm or 254 nm)
Column Temperature 25 - 40 °C

| Purpose | Separation and quantification of (R) and (S) enantiomers |

Computational and Theoretical Investigations of N Mesityl 1 Methylpyrrolidine 2 Carboxamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. It is a widely used technique for calculating molecular properties and predicting chemical reactivity. By analyzing parameters derived from DFT, such as the energies of frontier molecular orbitals (HOMO and LUMO), one can predict a molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com

Derivatives of pyrrolidine (B122466), such as (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be effective ligands in metal-catalyzed reactions, including copper-catalyzed N-arylation of amides. researchgate.net DFT is instrumental in elucidating the mechanisms of such catalytic cycles. By modeling the entire reaction pathway, including the coordination of the ligand to the metal center, the binding of reactants, the formation of intermediates and transition states, and the final product release, researchers can gain a step-by-step understanding of the catalytic process.

For N-Mesityl-1-methylpyrrolidine-2-carboxamide acting as a ligand, DFT calculations could be used to:

Optimize the geometry of the metal-ligand complex.

Calculate the binding energy between the ligand and the metal center.

Determine the electronic properties of the complex, such as the HOMO-LUMO gap, which relates to its reactivity. semanticscholar.org

Map the potential energy surface of the catalytic reaction to identify the most favorable pathway.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for a Metal-Ligand Complex
ParameterDescriptionCalculated Value (a.u.)
EHOMOEnergy of the Highest Occupied Molecular Orbital-0.235
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.051
ΔE (HOMO-LUMO Gap)Measure of chemical stability and reactivity0.184
Chemical Potential (μ)Describes the escaping tendency of an electron from a system-0.143
Chemical Hardness (η)Resistance to change in electron distribution0.092
Electrophilicity Index (ω)Propensity of a species to accept electrons0.111

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS) and the calculation of the associated energy barriers (activation energies). The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-forming and bond-breaking processes.

DFT is a reliable method for locating transition state geometries and calculating their energies. For a reaction involving this compound, computational chemists would first optimize the structures of the reactants and products. Subsequently, a transition state search algorithm would be employed to find the saddle point on the potential energy surface connecting them. Frequency calculations are then performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Studies on related compounds, such as the thermal reaction of N-methyl-2-pyrrolidinone, have successfully used DFT to determine transition state configurations and calculate activation energies for different reaction pathways. researchgate.net These calculations help to identify the rate-determining step of a reaction and predict how changes in the molecular structure might affect the reaction rate. researchgate.net

Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction Step
SpeciesRelative Electronic Energy (kcal/mol)Relative Free Energy (kcal/mol)
Reactants0.00.0
Transition State (TS1)+22.5+21.8
Intermediate-5.2-4.7
Transition State (TS2)+15.8+16.3
Products-10.1-11.4

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT is powerful for electronic structure calculations, it is computationally expensive for exploring the vast conformational space of flexible molecules. For this purpose, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable.

MM methods use classical physics to model molecules as a collection of atoms held together by springs (bonds). The energy of a given conformation is calculated using a force field, which is a set of parameters that define the potential energy of the system. By systematically changing bond lengths, angles, and dihedral angles, one can perform a conformational search to identify low-energy structures.

MD simulations extend this by solving Newton's equations of motion for the system, allowing the molecule's atoms to move over time. This provides a dynamic view of the molecule's behavior and allows for a more thorough exploration of its conformational landscape. Such simulations can reveal the preferred shapes of this compound, the rotational barriers around its single bonds (e.g., the amide C-N bond and the bond connecting the pyrrolidine and mesityl rings), and how its conformation might change in different environments. This information is vital, as the three-dimensional shape of a ligand is often key to its function in catalysis or molecular recognition. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. youtube.com The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. researchgate.net

For analogues of this compound, a QSAR study would involve several key steps:

Data Set Preparation : A series of structurally related compounds with experimentally measured activities is compiled. This set is typically divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), physicochemical (e.g., logP, molar refractivity), or quantum chemical (e.g., dipole moment, orbital energies). youtube.comjocpr.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.govjbclinpharm.org

Model Validation : The model's predictive power is rigorously tested using the compounds in the test set and other statistical metrics to ensure it is robust and not a result of chance correlation. jbclinpharm.org

QSAR studies on related scaffolds, such as N-phenyl pyrrolidin-2-ones, have been successfully used to explain the effect of different substituents on biological activity and to guide the design of new, more potent compounds. nih.gov Such models could predict the catalytic efficiency or binding affinity of novel this compound analogues.

Table 3: Example of a Hypothetical QSAR Model and its Statistical Validation
ParameterValueDescription
Model EquationpIC50 = 0.75(logP) - 0.12(MR) + 2.5(ELUMO) + 1.85Relates activity (pIC50) to descriptors (logP, MR, ELUMO)
n30Number of compounds in the training set
R20.91Coefficient of determination (goodness of fit)
Q2 (LOO)0.78Cross-validated R2 (internal predictive ability)
R2pred (Test Set)0.85Predictive R2 for the external test set
F-statistic45.6Measure of the model's statistical significance

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are weak interactions between molecules or parts of molecules that are not covalent bonds. mhmedical.com They include hydrogen bonds, van der Waals forces, and π-interactions. researchgate.net These forces are crucial in determining the three-dimensional structure of molecules in the solid state (crystal packing) and in governing molecular recognition events, such as a ligand binding to a metal. mhmedical.com

For this compound, several types of NCIs can be anticipated:

Hydrogen Bonding : The amide N-H group (if present in an analogue) or the carbonyl oxygen can act as a hydrogen bond donor or acceptor, respectively.

C-H···O Interactions : Weak hydrogen bonds can form between C-H groups and the carbonyl oxygen. researchgate.net

π-Interactions : The electron-rich mesityl ring can engage in C-H···π interactions, where a C-H bond points towards the face of the aromatic ring, or π-π stacking with other aromatic systems. researchgate.net

Van der Waals Forces : These are ubiquitous attractive or repulsive forces between molecules that arise from temporary fluctuations in electron density. ox.ac.uk

Computational tools can be used to visualize and analyze these interactions within a calculated molecular structure or an experimental crystal structure. Analysis of the Hirshfeld surface or Quantum Theory of Atoms in Molecules (QTAIM) can quantify the strength and nature of these contacts, providing a detailed picture of the intermolecular forces that dictate the compound's supramolecular chemistry.

Table 4: Common Non-Covalent Interactions Potentially Involving this compound
Interaction TypeAtoms InvolvedTypical Distance (Å)Typical Energy (kcal/mol)
C=O···H-N Hydrogen Bond(Amide)C=O ··· H-N(Amine)2.7 - 3.1 (O···N)3 - 7
C-H···O Hydrogen Bond(Alkyl/Aryl)C-H ··· O=C(Amide)3.0 - 4.0 (C···O)0.5 - 2.5
C-H···π Interaction(Alkyl)C-H ··· Centroid of Mesityl Ring~3.5 (H···Centroid)0.5 - 2.0
Van der WaalsAll non-bonded atom pairsVaries< 1.0

Predictive Modeling of Synthetic Accessibility and Reaction Outcomes

Modern computational chemistry is increasingly focused on predicting the outcomes of chemical reactions before they are attempted in the lab. This field combines mechanistic understanding from quantum chemistry with data-driven approaches from machine learning.

For a target molecule like this compound, predictive modeling can address two key questions:

Synthetic Accessibility : Algorithms can analyze the structure of the molecule and, based on known chemical reactions and starting material availability, assign a "synthetic accessibility score." This helps chemists prioritize targets that are more likely to be synthesizable.

Reaction Outcomes : For a proposed synthesis step, computational models can predict the likely outcome. DFT can be used to calculate the energy barriers for competing reaction pathways (e.g., desired product vs. side product), indicating which product is kinetically favored. More recently, machine learning models trained on vast databases of published chemical reactions can predict the major product of a reaction with high accuracy. nih.gov These models learn the complex patterns of chemical reactivity without explicit programming of reaction rules, representing a powerful tool for synthesis planning. nih.gov

Table 5: Hypothetical Output from a Machine Learning Model for a Reaction Prediction
RankPredicted ProductConfidence Score / Probability
1This compound (Desired Product)85.2%
2Ring-opened Amine9.5%
3Starting Material (No Reaction)4.1%
4Decomposition Product1.2%

Molecular Interactions and Biological Relevance of N Mesityl 1 Methylpyrrolidine 2 Carboxamide Preclinical/mechanistic Focus

Investigation of Molecular Targets and Binding Mechanisms

The precise molecular targets and binding mechanisms of N-Mesityl-1-methylpyrrolidine-2-carboxamide are not extensively detailed in publicly available literature. However, based on the broader class of pyrrolidine (B122466) amide derivatives, it is possible to infer likely interactions and biological activities. Many small molecules with this scaffold are investigated for their potential to modulate enzyme activity.

While specific in vitro kinetic studies for this compound are not readily found, research on analogous pyrrolidine amide derivatives suggests that they can act as inhibitors of certain enzymes. For instance, a class of related compounds has been identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA). nih.govrsc.org Pharmacological inhibition of NAAA leads to increased levels of PEA, which can produce therapeutic benefits in models of pain and inflammation. nih.govrsc.org

Kinetic analyses of potent analogues within this class have indicated a competitive and reversible mechanism of enzyme inhibition. nih.gov This suggests that these compounds likely bind to the active site of the enzyme, competing with the endogenous substrate. It is plausible that this compound, if active against such a target, would exhibit a similar binding mode.

Direct ligand-receptor binding assays for this compound are not prominently documented. The primary mechanism of action for structurally similar compounds often involves direct enzyme inhibition rather than receptor binding. nih.gov However, the modulation of enzyme activity can indirectly affect receptor signaling pathways. For example, by increasing the levels of endogenous bioactive lipids like PEA, NAAA inhibitors can indirectly enhance the activation of receptors that are sensitive to these lipids.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies on the broader class of pyrrolidine amide derivatives provide valuable insights into how modifications to different parts of the this compound structure could influence its biological activity. nih.govrsc.org

The pyrrolidine ring is a key feature of this compound class. In SAR studies of related NAAA inhibitors, the stereochemistry and substitution on the pyrrolidine ring are critical for activity. The N-methyl group in this compound is a point of potential modification. While backbone N-methylation is a known strategy to improve properties like membrane permeability in some scaffolds, its specific impact on the activity of this particular compound would require empirical testing. researchgate.net

The mesityl group (a 2,4,6-trimethylphenyl substituent) is a bulky, lipophilic aromatic moiety. In SAR studies of related pyrrolidine amides, the nature of the aromatic group at this position significantly influences inhibitory potency. nih.gov Studies on analogues with a terminal phenyl ring have shown that substitutions on this ring can modulate activity. For example, small lipophilic substituents are often preferred for optimal potency. nih.gov The three methyl groups of the mesityl moiety contribute to its lipophilicity and steric bulk, which would be expected to influence how the compound fits into a binding pocket.

The table below illustrates SAR findings for substitutions on a terminal phenyl ring in a series of pyrrolidine amide-based NAAA inhibitors, which can provide a framework for understanding the role of the aromatic moiety.

Compound Analogue Substitution on Terminal Phenyl Ring Relative Inhibitory Potency
Unsubstituted PhenylNoneBaseline
2-Methylphenyl-CH₃ at position 2Significantly Reduced
3-Methylphenyl-CH₃ at position 3Comparable to Unsubstituted
4-Methylphenyl-CH₃ at position 4Comparable to Unsubstituted
2-Fluorophenyl-F at position 2Similar to Unsubstituted
3-Fluorophenyl-F at position 3Comparable to Unsubstituted
4-Fluorophenyl-F at position 4Comparable to Unsubstituted
2-Chlorophenyl-Cl at position 2Significantly Reduced

This table is generated based on SAR data for analogous pyrrolidine amide derivatives and is intended for illustrative purposes. nih.gov

The carboxamide linker connects the pyrrolidine ring to the mesityl group. The nature of this linker is another critical determinant of activity. Studies on related compounds have explored both conformationally flexible and restricted linkers. nih.gov It was found that while more flexible linkers could increase inhibitory potency, they sometimes led to reduced selectivity against other enzymes, such as fatty acid amide hydrolase (FAAH). nih.gov Conversely, conformationally restricted linkers could enhance selectivity. nih.gov The simple carboxamide in this compound provides a certain degree of rotational freedom, and modifications, such as introducing double bonds to create a more rigid structure, could alter both potency and selectivity. nih.gov

Lack of Publicly Available Research Data for this compound Precludes Article Generation

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a significant lack of specific research data for the chemical compound this compound. This absence of detailed scientific information prevents the creation of a thorough and accurate article focusing on its molecular interactions and biological relevance within a preclinical context.

Preclinical Model Systems for Target Engagement (e.g., cell-free assays, in vitro enzymatic studies)

cannot be addressed with factual and scientifically validated content. The generation of data tables and detailed research findings is not possible without accessible primary or secondary research sources.

Consequently, the request to generate an English article solely focused on the preclinical and mechanistic aspects of this compound cannot be fulfilled at this time due to the unavailability of the necessary scientific information in the public domain.

Insufficient Information Available to Generate Requested Article

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a lack of publicly available scientific literature and data to fulfill the user's request for a detailed article. The searches did not yield specific research findings, data tables, or in-depth discussions pertaining to the compound's applications in the specified areas of chemical science.

While the existence of the compound is confirmed, and basic chemical identifiers are available, there is no substantive information regarding its use as a chiral ligand in asymmetric catalysis. Consequently, details on its influence on enantioselectivity, diastereoselectivity, or its applications in metal-catalyzed transformations could not be found.

Similarly, the investigation into its role as a scaffold in medicinal chemistry yielded no specific results. There is no accessible information on the rational design of its derivatives or its inclusion and performance in high-throughput screening libraries.

Furthermore, no data could be retrieved concerning the application of "this compound" in material science or its function as a building block in supramolecular assemblies.

Due to the absence of the necessary detailed and specific information in the public domain, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements. Any attempt to do so would be speculative and would not meet the standards of a professional and authoritative scientific article.

Applications and Potential in Chemical Science and Beyond

Utilization in Organic Synthesis as a Building Block or Intermediate

The utility of a chemical compound as a building block or intermediate in organic synthesis is determined by its structural features and reactivity, allowing for its incorporation into more complex molecules. A thorough review of available scientific literature and chemical databases indicates that N-Mesityl-1-methylpyrrolidine-2-carboxamide is primarily cataloged as a commercially available chemical entity.

While the pyrrolidine (B122466) scaffold is a common motif in medicinal chemistry and natural products, and carboxamides are versatile functional groups for forming new chemical bonds, detailed research findings specifically illustrating the use of this compound as a reactant or precursor in synthetic transformations are not extensively documented in peer-reviewed journals or patents.

Its structural components suggest potential, yet underexplored, applications. The N-mesityl group, with its steric bulk, could influence the stereochemical outcome of reactions at the pyrrolidine ring. The tertiary amine of the N-methylpyrrolidine could act as a directing group or internal base. The amide functionality itself is a classic handle for various chemical transformations.

However, without concrete examples from published research, a detailed discussion of its role as a building block remains speculative. The compound is available from several chemical suppliers, indicating its potential use in screening libraries for drug discovery or as a starting material for proprietary synthetic programs that are not publicly disclosed.

Further research and publication in the field of synthetic organic chemistry would be necessary to fully elucidate the practical applications of this compound as a versatile building block or key intermediate in the synthesis of novel compounds.

Future Research Directions and Methodological Advances

Development of Novel and Sustainable Synthetic Routes for N-Mesityl-1-methylpyrrolidine-2-carboxamide

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing this compound. Current approaches for analogous structures often begin with precursors like L-proline. One promising direction is the refinement of multicomponent reactions (MCRs), such as the Ugi reaction, which allows for the construction of complex pyrrolidin-5-one-2-carboxamides in a single step from simple starting materials. nih.govpharmafeatures.com This approach offers high atom economy and reduces the number of purification steps, aligning with the principles of sustainable chemistry.

Furthermore, the development of focused compound libraries using microtiter synthesis approaches could accelerate the discovery of derivatives with enhanced biological activity. longdom.org This high-throughput method, combined with in-situ screening, enables rapid optimization of the pyrrolidine (B122466) carboxamide scaffold. longdom.org

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize synthetic routes, the integration of Process Analytical Technology (PAT) is crucial. Advanced spectroscopic techniques can provide real-time insights into reaction kinetics, mechanisms, and the formation of intermediates or impurities. For instance, in situ Fourier-transform infrared (FTIR) spectroscopy, such as ReactIR, has been successfully used to monitor the enantioselective α-arylation of N-Boc pyrrolidine, a related synthetic process. metabolon.com

Future methodologies could adapt techniques like Raman, Near-Infrared (NIR), and fluorescence spectroscopy for real-time monitoring of the synthesis of this compound. researchgate.net These non-invasive methods can help ensure reaction completeness, maximize yield, and maintain consistent product quality, which is especially important for scaling up production. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and development of new chemical entities. nih.gov For this compound and its potential derivatives, AI/ML models can be employed in several key areas:

De Novo Design : Generative AI models can design novel pyrrolidine-2-carboxamide (B126068) derivatives with optimized properties by learning from vast chemical databases. creative-proteomics.com

Bioactivity Prediction : ML algorithms, including Random Forest (RF), Support Vector Machines (SVM), and Neural Networks (NN), can build predictive models for biological activity against various targets. mdpi.com This allows for high-throughput virtual screening, prioritizing candidates for synthesis and testing. mdpi.com

ADMET Property Prediction : Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase is critical. AI models can forecast these properties from a compound's structure, reducing the likelihood of late-stage failures. mdpi.com

By integrating these computational tools, researchers can more efficiently navigate the vast chemical space to identify derivatives with superior efficacy and safety profiles.

Exploration of New Biological Targets and Pathways Mediated by Pyrrolidine-2-carboxamide Derivatives

The pyrrolidine-2-carboxamide scaffold has demonstrated remarkable versatility, with derivatives showing activity against a wide range of biological targets. This history strongly suggests that this compound could be a valuable probe for exploring novel biological questions. Future research should focus on screening the compound against diverse target classes to uncover new therapeutic applications.

Derivative Class/Compound ExampleIdentified Biological Target/ActivityTherapeutic Area
Pyrrolidine CarboxamidesEnoyl Acyl Carrier Protein Redductase (InhA)Antituberculosis longdom.org
Pyrrolidine-carboxamide derivativesEGFR/CDK2Anticancer mdpi.com
Sulphonamide pyrolidine carboxamidesPlasmodium falciparum N-myristoyltransferaseAntimalarial nih.gov
N-(Substituted phenyl) pyrrolidine-2-carboxamidesCentral Nervous SystemAnticonvulsant researchgate.net
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileDipeptidyl peptidase IV (DPP-IV)Antidiabetic nih.gov

This table presents examples from the broader class of pyrrolidine-2-carboxamide derivatives to illustrate the potential for discovering new biological targets.

Mechanistic Investigations at the Atomic and Molecular Level

A deep understanding of how a compound interacts with its biological target is fundamental for rational drug design. Future investigations should employ a combination of biophysical and computational techniques to elucidate the binding mechanism of this compound with its targets at an atomic resolution.

Techniques such as X-ray crystallography have been used to determine the binding mode of pyrrolidine carboxamide inhibitors in the active site of enzymes like InhA. longdom.org These studies revealed a conserved hydrogen-bonding network crucial for inhibitor potency. longdom.org Molecular docking and molecular dynamics (MD) simulations can complement experimental data, providing insights into the stability of the ligand-protein complex and guiding the design of next-generation derivatives with improved binding affinity and selectivity. mdpi.comresearchgate.net

Multi-omics Approaches in Conjunction with Chemical Biology Studies

To fully understand the cellular impact of this compound, its study must extend beyond a single target. Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, offer a systems-level view of a compound's biological effects. pharmafeatures.comnashbio.com

Chemoproteomics : This powerful chemical biology tool can be used to identify the full spectrum of protein targets (both intended and off-target) of a small molecule within a complex biological system. longdom.orgnih.govresearchgate.net Affinity-based or activity-based probes derived from the parent compound can help pull down binding partners for identification by mass spectrometry. nih.gov This is critical for understanding polypharmacology and predicting potential side effects. longdom.org

Metabolomics : By profiling the changes in cellular metabolites after treatment with the compound, metabolomics can reveal which metabolic pathways are perturbed. nih.govmdpi.com This provides crucial information on the compound's mechanism of action and its downstream functional consequences. nih.govmetabolon.com

Integrating these datasets can build a comprehensive picture of the compound's mechanism of action, identify biomarkers for its efficacy, and uncover new therapeutic hypotheses.

Green Chemistry Principles in Synthesis and Application of this compound

Applying green chemistry principles to the entire lifecycle of a chemical compound is an increasingly important goal. For this compound, this involves developing synthetic processes that are safer, more efficient, and less environmentally harmful.

Key green chemistry strategies applicable to this compound class include:

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. Studies on N-methylpyrrolidine synthesis have demonstrated success using water as a solvent.

Catalyst-Free and Solvent-Free Reactions : The development of reactions that proceed under neat (solvent-free) conditions, potentially activated by grinding, can dramatically reduce waste. nashbio.com

Energy Efficiency : Employing methods like microwave-assisted organic synthesis (MAOS) can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Synthesis ParameterConventional MethodGreen Alternative
Solvent Chlorinated or Aromatic SolventsWater, Bio-solvents, or Solvent-Free nashbio.com
Catalyst Heavy Metals, Strong Acids/BasesInexpensive/Recyclable Catalysts (e.g., K2CO3), or Catalyst-Free nashbio.com
Energy Input Conventional Heating (hours)Microwave Irradiation (minutes) researchgate.net
Waste Generation High (multiple steps, purification)Low (fewer steps, high atom economy)

This table provides a comparative overview of conventional versus green chemistry approaches relevant to the synthesis of pyrrolidine derivatives.

By embracing these future research directions and methodological advances, the scientific community can systematically explore and optimize the chemical and biological properties of this compound, potentially leading to the development of novel scientific tools and therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Mesityl-1-methylpyrrolidine-2-carboxamide to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Employ a two-step reaction protocol similar to N-methylpyrrolidone synthesis ():

  • React γ-butyrolactone analogs with methylamine derivatives under controlled conditions (e.g., molar ratio 1:1.15, 250°C, 6 MPa pressure).

  • Use tubular reactors for continuous processing to minimize side reactions.

  • Step 2 : Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallize final products using methanol or acetonitrile.

  • Step 3 : Monitor reaction progress with TLC or HPLC, and optimize stoichiometry using Design of Experiments (DoE) to address steric hindrance from the mesityl group.

  • Reference : Synthesis protocols for structurally related carboxamides .

    • Data Table : Example Reaction Optimization Parameters
ParameterOptimal RangePurpose
Temperature240–260°CFacilitate ring closure
Pressure5–7 MPaEnhance reaction kinetics
SolventAnhydrous CH₃CNMinimize hydrolysis

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Primary Techniques :
  • X-ray Crystallography : Resolve stereochemistry and confirm mesityl group orientation (e.g., as demonstrated for N-methylpyrrolidine-1-carbothioamide) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to assign methyl and pyrrolidine protons; 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents.
  • Secondary Techniques :
  • HPLC-MS : Quantify purity (>98%) and detect degradation products.
  • FT-IR : Identify carbonyl (C=O) and amide (N-H) stretches (e.g., 1650–1700 cm⁻¹ for carboxamide).
  • Reference : Structural elucidation of pyrrolidine derivatives .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodological Answer :

  • Solubility : Screen co-solvents (e.g., DMSO, ethanol) at <1% v/v to avoid cytotoxicity. Use surfactants (e.g., Tween-80) for aqueous buffers.
  • Stability :
  • Store lyophilized compound at -20°C under argon; avoid prolonged storage in solution.
  • Conduct stability studies in assay buffers (pH 4–9) using HPLC to track degradation (e.g., hydrolysis of the carboxamide bond).
  • Reference : Handling guidelines from safety data sheets for related carboxamides .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical contradictions in this compound derivatives?

  • Methodological Answer :

  • Step 1 : Compare experimental data (e.g., optical rotation, X-ray) with computational models (DFT, molecular docking) to validate chiral center configurations.
  • Step 2 : Use chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis to separate enantiomers and assign absolute configurations.
  • Step 3 : Apply the Cahn-Ingold-Prelog rules to prioritize substituent priority around the pyrrolidine ring.
  • Reference : Case studies on pyrrolidinecarboxamide stereochemistry .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • Step 1 : Perform radioligand binding assays (e.g., ³H-labeled analogs) to measure affinity for target receptors (e.g., AT₁ receptors, as in pyrrolidinecarboxamide derivatives) .
  • Step 2 : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics (Kd, kon/koff).
  • Step 3 : Conduct mutagenesis studies on receptor active sites to identify key residues interacting with the mesityl group.
  • Reference : Receptor affinity studies for pyrrolidine-based ligands .

Q. How should contradictory data from pharmacological assays (e.g., IC₅₀ variability) be analyzed?

  • Methodological Answer :

  • Step 1 : Apply triangulation by cross-validating results across multiple assays (e.g., cell-based vs. cell-free systems).
  • Step 2 : Use statistical tools (e.g., Grubbs’ test) to identify outliers and assess batch-to-batch compound variability.
  • Step 3 : Re-examine experimental conditions (e.g., pH, temperature) for assay interference from the compound’s physicochemical properties.
  • Reference : Data contradiction analysis frameworks in qualitative research .

Q. What methods are recommended for studying the impact of enantiomeric purity on biological activity?

  • Methodological Answer :

  • Step 1 : Synthesize enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or enzymes) .
  • Step 2 : Compare in vitro activity (e.g., EC₅₀) of R- and S-enantiomers using dose-response curves.
  • Step 3 : Perform molecular dynamics simulations to model enantiomer-receptor docking conformations.
  • Reference : Enantiomer-specific effects in pyrrolidine derivatives .

Q. How can in silico modeling predict metabolic pathways or toxicity profiles?

  • Methodological Answer :

  • Step 1 : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Step 2 : Simulate metabolic pathways via software (e.g., Meteor Nexus) focusing on carboxamide hydrolysis and mesityl group oxidation.
  • Step 3 : Validate predictions with in vitro microsomal assays (e.g., human liver microsomes).
  • Reference : Computational modeling of related carboxamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Mesityl-1-methylpyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Mesityl-1-methylpyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.